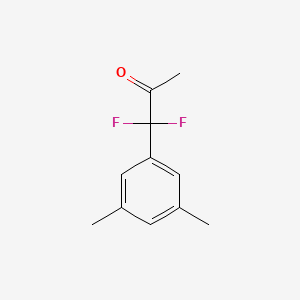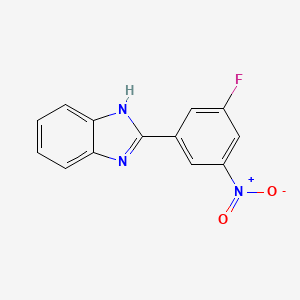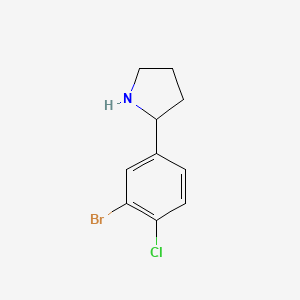
2-(3-Bromo-4-chlorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-chlorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-bromo-4-chlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and chlorine atoms in the phenyl ring can significantly influence the compound’s reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)pyrrolidine typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with pyrrolidine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems can help maintain consistent quality and reduce the risk of contamination. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-4-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with a boronic acid derivative can yield a biaryl compound, while a reduction reaction may produce a dehalogenated pyrrolidine derivative.
Applications De Recherche Scientifique
2-(3-Bromo-4-chlorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo and chloro substituents can enhance binding affinity and selectivity towards specific molecular targets. The pyrrolidine ring can also contribute to the compound’s overall pharmacokinetic properties by influencing its solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)pyrrolidine
- 2-(3-Chloro-4-fluorophenyl)pyrrolidine
- 2-(3-Bromo-4-methylphenyl)pyrrolidine
Uniqueness
2-(3-Bromo-4-chlorophenyl)pyrrolidine is unique due to the combination of bromine and chlorine substituents on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds. The presence of both halogens can also affect the compound’s electronic properties, potentially leading to unique applications in materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H11BrClN |
|---|---|
Poids moléculaire |
260.56 g/mol |
Nom IUPAC |
2-(3-bromo-4-chlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrClN/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
Clé InChI |
QMUNUBDQYDYHAV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CC(=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B12447323.png)
![3-[(2-Bromophenyl)methyl]piperidine](/img/structure/B12447334.png)

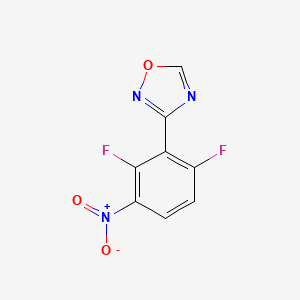
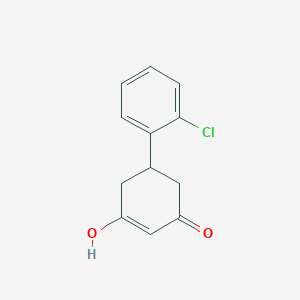
![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)


![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)
